molecular formula C10H11NO2 B6254602 1-(3-acetyl-2-aminophenyl)ethan-1-one CAS No. 33178-30-2

1-(3-acetyl-2-aminophenyl)ethan-1-one

Cat. No.: B6254602
CAS No.: 33178-30-2
M. Wt: 177.20 g/mol
InChI Key: NZUYMIPWWKPSEU-UHFFFAOYSA-N
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Description

1-(3-Acetyl-2-aminophenyl)ethan-1-one is an aromatic compound with the molecular formula C10H11NO. It is characterized by the presence of an acetyl group and an amino group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Acetyl-2-aminophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-nitroacetophenone with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 3-aminoacetophenone. This intermediate is then acetylated using acetic anhydride to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetyl-2-aminophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1-(3-Acetyl-2-aminophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-acetyl-2-aminophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The acetyl and amino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Acetyl-2-aminophenyl)ethan-1-one can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

33178-30-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(3-acetyl-2-aminophenyl)ethanone

InChI

InChI=1S/C10H11NO2/c1-6(12)8-4-3-5-9(7(2)13)10(8)11/h3-5H,11H2,1-2H3

InChI Key

NZUYMIPWWKPSEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)C)N

Purity

95

Origin of Product

United States

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